molecular formula C24H41NO2 B010763 Octadecyl isonicotinate CAS No. 103225-02-1

Octadecyl isonicotinate

Cat. No. B010763
CAS RN: 103225-02-1
M. Wt: 375.6 g/mol
InChI Key: VXDJNEIVBJLMMZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of octadecyl derivatives, such as octadecyl acrylate and octadecyl methacrylate, has been achieved through methods like atom transfer radical polymerization (ATRP) and direct esterification. For instance, well-defined homopolymers and copolymers from octadecyl acrylate and octadecyl methacrylate have been synthesized using ATRP, showcasing controlled molar mass and composition (Qin et al., 2003). Direct esterification techniques have also been employed, utilizing octadecyl alcohol and acrylic or methacrylic acid with catalysts to achieve high conversion rates (Zhao, 2000; Zhao-zheng, 2001).

Molecular Structure Analysis

The molecular structure of octadecyl derivatives has been extensively analyzed using techniques like infrared spectroscopy (IR) and nuclear magnetic resonance (NMR). These analytical methods confirm the successful synthesis and structural integrity of the octadecyl compounds, providing insights into their molecular configurations and functional groups.

Chemical Reactions and Properties

Octadecyl derivatives participate in various chemical reactions, forming complex structures and exhibiting unique properties. For example, the tandem cyclization of ethyl isonicotinate with cyanoacetylenic alcohols under mild conditions leads to novel polycondensed heterocyclic systems, highlighting the reactive versatility of isonicotinate and its derivatives (Trofimov et al., 2012).

Physical Properties Analysis

The physical properties of octadecyl derivatives, such as octadecyl acrylate and octadecyl methacrylate copolymers, are characterized by analyses like differential scanning calorimetry (DSC) and gel permeation chromatography (GPC). These studies reveal the thermal and molecular weight characteristics of the polymers, essential for understanding their potential applications in materials science.

Chemical Properties Analysis

The chemical properties of octadecyl derivatives are influenced by their synthesis and molecular structure. For instance, the introduction of octadecyl groups into polymers affects their surface energy, adsorption behavior, and stability in various chemical environments. Research on microencapsulated n-octadecane with polyurea shells demonstrates how octadecyl derivatives can enhance phase change properties and encapsulation efficiency, indicating their utility in energy storage and thermal regulation applications (Zhang & Wang, 2009).

Scientific Research Applications

  • Surface Modification and Dispersion of Cellulose Nanoparticles : Siqueira, Bras, and Dufresne (2010) found that surface chemical modification with n-octadecyl isocyanate allows dispersion of cellulose nanoparticles in organic solvents, enabling the processing of nanocomposite films for a broad range of polymeric matrices (Siqueira, Bras, & Dufresne, 2010).

  • Separation and Analysis in Chromatography : Research by Ugland et al. (1981) and Szepesi & Gazdag (1981) demonstrated the efficacy of octadecyl columns in high-performance liquid chromatography (HPLC) for separating chlorinated phenols and insulins, respectively. These columns offered superior separation, stability, and speed (Ugland et al., 1981); (Szepesi & Gazdag, 1981).

  • Extraction of Organic Compounds from Water : Junk and Richard (1988) showed that octadecyl bonded to porous silica can effectively extract organic compounds from water, achieving average recoveries of over 85% for pesticides and polycyclic materials (Junk & Richard, 1988).

  • Capillary Electrochromatography : Zhang and Rassi (1998, 1999) explored the use of novel octadecylsulfonated silica (ODSS) stationary phases in capillary electrochromatography for fast and consistent electroosmotic flow, effective for separating nucleosides and bases (Zhang & Rassi, 1998); (Zhang & El Rassi, 1999).

  • pH Electrode Development : Oesch et al. (1987) developed a miniaturized pH electrode based on octadecyl isonicotinate, effective in the pH range of 0 to 4 and with a lifetime of at least five months, useful for intraluminal measurements in the upper gastrointestinal tract (Oesch, Brzózka, Xu, & Simon, 1987).

  • Gas Chromatographic Analyses : Akapo (1995) found that micropacked columns with polymeric n-octadecyl packings provided better retention characteristics for light hydrocarbons and were usable at temperatures up to 250°C without significant loss in efficiency, useful for planetary atmosphere analyses (Akapo, 1995).

  • NMR Signal Delineation : Nidiry (2012) utilized HSQC to delineate 1H NMR and 13C NMR signals of octadecyl derivatives, aiding in confirming their isomerization (Nidiry, 2012).

Mechanism of Action

Target of Action

Octadecyl isonicotinate, also known as Hydrogen Ionophore IV, primarily targets the cell membrane . It specifically increases the ion permeability of the cell membrane , allowing ions to pass in and out of cells .

Mode of Action

The compound interacts with its targets by increasing the ion permeability of the cell membrane . This interaction results in changes in the ion concentration within the cell, affecting various cellular processes .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the ion transport across the cell membrane . By increasing the ion permeability of the cell membrane, it influences the concentration of ions within the cell, which can have downstream effects on various cellular processes .

Pharmacokinetics

It’s known that the compound is lipophilic , suggesting that it may have good cell membrane permeability. This property could potentially impact its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its bioavailability .

Result of Action

The primary result of this compound’s action is the alteration of ion concentrations within the cell . This can affect various cellular processes, potentially leading to changes in cell function .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the pH of the environment could potentially affect the compound’s ionophore activity . Additionally, the presence of other substances in the environment could potentially interact with the compound, affecting its stability and efficacy .

properties

IUPAC Name

octadecyl pyridine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H41NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22-27-24(26)23-18-20-25-21-19-23/h18-21H,2-17,22H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXDJNEIVBJLMMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCOC(=O)C1=CC=NC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H41NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20333726
Record name Octadecyl isonicotinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20333726
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

375.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

103225-02-1
Record name Octadecyl isonicotinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20333726
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does Octadecyl Isonicotinate contribute to the selectivity of proton sensors?

A: this compound acts as a proton-selective ionophore within the sensing membrane of these sensors. [, , ] This means it preferentially binds to protons (H+) over other ions present in the sample. This selective binding is crucial for accurate pH measurements, especially in complex biological samples where various ions coexist.

Q2: What type of sensors utilize this compound and how do they work?

A: this compound is commonly employed in potentiometric sensors for pH measurement. [, ] These sensors measure the potential difference across a membrane containing the ionophore. When the sensor is immersed in a solution, the this compound within the membrane selectively binds to free protons. This binding event alters the charge distribution across the membrane, generating a measurable potential difference that correlates to the pH of the solution.

Q3: What are the advantages of using this compound in solid-state pH sensors?

A: Incorporating this compound into a solid-state sensor design, such as those with a PVC membrane, offers several benefits: [, ]

  • Stability: The compound exhibits good compatibility with PVC and other membrane components, leading to sensors with a longer operational lifespan. [, ]
  • Sensitivity: The selective binding of this compound to protons contributes to a Nernstian or near-Nernstian response, indicating high sensitivity to pH changes. []
  • Miniaturization: Solid-state designs incorporating this compound allow for the creation of smaller, more portable sensors, beneficial for applications like in vivo monitoring. [, ]

Q4: Are there any challenges associated with using this compound in pH sensors?

A4: While advantageous, there are challenges to consider:

  • Storage Conditions: Sensor response can be affected by storage conditions, and equilibration time might be needed, highlighting the importance of proper sensor storage and pre-measurement protocols. []
  • Leaching: Potential leaching of this compound or other membrane components into the sample is a concern, necessitating studies to assess toxicity and ensure the integrity of both the sensor and the tested sample. []

Q5: What are the future directions for research on this compound in sensing applications?

A5: Continued research can explore:

  • Improved Membrane Formulations: Investigating new membrane compositions to enhance sensor stability, reduce leaching, and potentially expand the applicable pH range, particularly for challenging environments like the stomach. []
  • Novel Sensor Designs: Exploring the use of this compound in alternative sensor architectures, such as those based on microfluidics or electrochemical transistors, could lead to even more sensitive and miniaturized pH sensing platforms. []

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